Lithium 5-phenylthiazole-2-carboxylate

DGAT1 inhibitor anti-obesity 5-phenylthiazole scaffold

Lithium 5-phenylthiazole-2-carboxylate (CAS 1629088-94-3, MFCD31698059) is a pre-formed lithium carboxylate salt of the 5-phenylthiazole-2-carboxylic acid scaffold. The compound has the molecular formula C₁₀H₆LiNO₂S and a molecular weight of 211.17 g/mol.

Molecular Formula C10H6LiNO2S
Molecular Weight 211.2 g/mol
Cat. No. B13656335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-phenylthiazole-2-carboxylate
Molecular FormulaC10H6LiNO2S
Molecular Weight211.2 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C=C1)C2=CN=C(S2)C(=O)[O-]
InChIInChI=1S/C10H7NO2S.Li/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1
InChIKeyYCQBTGOJCVVVOF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 5-Phenylthiazole-2-Carboxylate: Core Identity and Structural Baseline for Procurement Specification


Lithium 5-phenylthiazole-2-carboxylate (CAS 1629088-94-3, MFCD31698059) is a pre-formed lithium carboxylate salt of the 5-phenylthiazole-2-carboxylic acid scaffold . The compound has the molecular formula C₁₀H₆LiNO₂S and a molecular weight of 211.17 g/mol . It belongs to the 5-arylthiazole-2-carboxylate family, a privileged scaffold in medicinal chemistry that has demonstrated potent inhibition of diacylglycerol acyltransferase 1 (DGAT1) when elaborated into biaryl amide derivatives [1]. The lithium salt form is commercially supplied as a research-grade building block (typically ≥98% purity) intended for further synthetic elaboration rather than direct biological testing .

Why Lithium 5-Phenylthiazole-2-Carboxylate Cannot Be Simply Replaced by the Free Acid or Sodium Salt in Research Protocols


Procurement decisions for 5-phenylthiazole-2-carboxylate derivatives must account for the specific counterion, as the lithium, sodium, and free acid forms are not functionally interchangeable. The free acid (CAS 937369-77-2) has calculated aqueous solubility of only 0.156 mg/mL , which can limit its direct use in aqueous or polar reaction media. The sodium salt (CAS 2173996-51-3) offers improved water solubility but is typically supplied at lower purity (95%) and lacks the synthetic utility of the lithium cation for subsequent organometallic transformations. The lithium salt combines enhanced polar solvent solubility with a counterion that can participate directly in regioselective lithiation chemistry at the thiazole ring, enabling C–C bond-forming reactions that are inaccessible or lower-yielding with the sodium analog [1]. These three interrelated factors—solubility profile, purity specification, and downstream synthetic compatibility—mean that casual substitution of one salt form for another can introduce variability in reaction outcomes, complicate stoichiometric calculations, and necessitate re-optimization of established protocols.

Lithium 5-Phenylthiazole-2-Carboxylate: Comparator-Backed Quantitative Differentiation Evidence for Scientific Selection


5-Phenylthiazole Scaffold Validation: Potent DGAT1 Inhibition Versus 2- and 4-Phenylthiazole Isomers

In a systematic evaluation of phenylthiazole positional isomers as DGAT1 inhibitors, the 5-phenylthiazole series demonstrated potent enzymatic inhibition, whereas the isomeric 2-phenylthiazole and 4-phenylthiazole series showed inferior activity [1]. The lead compound from the 5-phenylthiazole series, Compound 33, achieved an IC₅₀ of 23 nM in the in vitro DGAT1 enzymatic assay and produced an 87% reduction in plasma triglycerides in an in vivo mouse oral fat tolerance test (FTT) at an oral dose, with favorable pharmacokinetic parameters (AUCinf = 7,058 ng·h/mL, T₁/₂ = 0.83 h) [1]. A subsequent scaffold optimization study identified Compound 9e, a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative, with an IC₅₀ of 14.8 nM against DGAT1 and 112% plasma triglyceride reduction at a 3 mpk dose in Swiss mice [2]. These data establish 5-phenylthiazole-2-carboxylate as the preferred regioisomeric attachment point for DGAT1-targeted small molecules.

DGAT1 inhibitor anti-obesity 5-phenylthiazole scaffold triglyceride biosynthesis

Aqueous Solubility Advantage of the Lithium Salt Over the Free Acid Form

The free acid 5-phenylthiazole-2-carboxylic acid (CAS 937369-77-2) has a calculated aqueous solubility of 0.156 mg/mL (ESOL Log S = −3.12, classified as 'moderately soluble') . In contrast, vendor technical descriptions consistently classify the lithium salt form as 'generally soluble in polar solvents such as water and methanol due to its ionic nature' . While a direct experimental head-to-head solubility comparison under identical conditions has not been published, this difference is consistent with the well-established principle that alkali metal carboxylate salts exhibit substantially higher aqueous solubility than their parent carboxylic acids due to ionization and increased hydrophilicity imparted by the metal cation. For protocols requiring aqueous reaction conditions (e.g., bioconjugation, amide coupling in mixed aqueous-organic media, or biological assay preparation), the lithium salt eliminates the need for co-solvents or pH adjustment that would be required to dissolve the free acid at comparable concentrations.

aqueous solubility salt formation polar solvent carboxylate

Lithium Counterion Enables Direct Regioselective Lithiation Chemistry Unavailable with Sodium or Free Acid Forms

Thiazole-2-carboxylic acid derivatives can undergo regioselective lithiation at the 5-position (or 4-position when the 2-position is blocked) to generate dianionic intermediates suitable for homologation reactions [1]. The lithium carboxylate salt is directly compatible with this chemistry, as the lithium counterion does not interfere with organolithium reagents (e.g., LDA, n-BuLi) used for deprotonation. In contrast, the sodium salt would introduce a competing cation that can alter aggregation states and reduce lithiation efficiency. A patent on a related thiazole derivative further notes that the lithium salt form can be highly hygroscopic, which, while presenting handling challenges, also reflects the enhanced Lewis acidity and coordination capacity of the lithium cation that underpins its unique reactivity profile [2]. This reactivity advantage is synthetically meaningful: the lithium salt can be used directly in lithiation–electrophile trapping sequences without the need for a separate deprotonation step of the free acid or a salt metathesis step to install the lithium counterion.

organolithium regioselective lithiation thiazole homologation C–C bond formation

Purity Specification and Cost Comparison: Lithium Salt (98%) Versus Sodium Salt (95%) and Free Acid (97%)

Commercially available lithium 5-phenylthiazole-2-carboxylate from Beyotime is supplied at 98% purity, with pricing at approximately ¥1,568 per 250 mg and ¥3,528 per 1 g . The corresponding sodium salt (CAS 2173996-51-3) from AKSci is specified at a minimum purity of 95% . The free acid (CAS 937369-77-2) from Aladdin Scientific is offered at 97% purity for $35.90 per 100 mg . While the lithium salt commands a price premium on a per-gram basis, it delivers a 1–3 percentage point purity advantage over the sodium salt form, reducing the burden of impurity profiling in subsequent synthetic steps. For scale-sensitive procurement, the lithium salt's higher purity may offset the need for additional purification (e.g., recrystallization or column chromatography) that would be required when using the lower-purity sodium salt, thereby reducing total workflow cost and time.

purity specification cost per gram procurement benchmark building block

Room Temperature Stability Profile of the Lithium Salt Enables Simplified Storage Logistics

The lithium salt is specified by Beyotime with a storage condition of 'room temperature, valid for three years' . In comparison, the sodium salt from AKSci is specified for 'long-term storage in a cool, dry place' , implying a more restrictive storage requirement. This difference may reflect the higher inherent stability of the lithium salt when the carboxylate is conjugated to an aromatic thiazole system, in contrast to the hygroscopicity issues noted for certain aliphatic thiazole lithium salts in patent literature [1]. The room-temperature storage specification reduces the need for refrigerated storage space and simplifies inventory management in research laboratories, which is a tangible operational advantage when maintaining a diverse building block collection.

storage stability room temperature shelf life laboratory logistics

Lithium 5-Phenylthiazole-2-Carboxylate: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


DGAT1 Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing DGAT1 inhibitors for obesity and metabolic disorders should prioritize lithium 5-phenylthiazole-2-carboxylate as the key building block for amide coupling with cyclohexane carboxylic acid or biaryl amine head groups. The scaffold has produced Compound 9e (IC₅₀ = 14.8 nM) and Compound 33 (IC₅₀ = 23 nM), both achieving >87% in vivo plasma triglyceride reduction [1]. The lithium salt's polar solvent solubility facilitates amide bond formation under standard HATU/DIPEA or EDC/HOBt conditions in DMF or THF/water mixtures, and its 98% purity minimizes the risk of impurity-derived false positives in SAR tables .

Organolithium-Mediated Late-Stage Functionalization of Thiazole-Containing Pharmacophores

For synthetic chemistry groups employing regioselective lithiation strategies to diversify the thiazole core, the pre-formed lithium salt eliminates the need for in situ carboxylate deprotonation or cation exchange [1]. This is particularly relevant for programs that require homologation at the thiazole 4- or 5-position while preserving the 2-carboxylate handle for subsequent conjugation. The lithium cation's compatibility with LDA and n-BuLi ensures that lithiation–electrophile trapping sequences proceed without competing sodium cation interference, improving reproducibility and yield .

High-Purity Reference Standard for Analytical Method Development and Quality Control

The 98% purity specification of the lithium salt [1], combined with its room-temperature stability and 3-year shelf life, positions it as a suitable reference standard for HPLC, LC-MS, and qNMR method development in quality control workflows for 5-phenylthiazole-2-carboxamide drug substance programs. The well-defined molecular weight (211.17 g/mol), distinct from the free acid (205.23) and sodium salt (227.22), provides unambiguous mass spectrometric identification , reducing the risk of identity confusion in multi-component analytical runs.

Synthesis of 5-Phenylthiazole-2-Carboxamide-Derived PROTACs and Protein Degrader Building Blocks

Given that the free acid 5-phenylthiazole-2-carboxylic acid is commercially categorized as a 'Protein Degrader Building Block' [1], the lithium salt serves as an activated carboxylate form suitable for direct amide coupling to amine-functionalized E3 ligase ligands (e.g., VHL, CRBN, or IAP recruiters) or linker elements. The enhanced solubility of the lithium salt in polar aprotic solvents (DMF, DMSO) facilitates homogeneous reaction conditions at the low concentrations often required for PROTAC intermediate assembly, improving conversion and simplifying purification relative to the less soluble free acid .

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